molecular formula C9H8ClNO4 B071510 Ethyl 2-chloro-6-nitrobenzoate CAS No. 172217-16-2

Ethyl 2-chloro-6-nitrobenzoate

Cat. No. B071510
M. Wt: 229.62 g/mol
InChI Key: DSVPOQALVJHYNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 2-chloro-6-nitrobenzoate often involves nitration reactions, esterification, or specific substitution reactions. For instance, the preparation of ethyl 4-butylamino-3-nitrobenzoate illustrates a related process where ethyl 4-hydroxybenzoate reacts with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, demonstrating the potential synthetic pathways that could be applied to ethyl 2-chloro-6-nitrobenzoate (Chen et al., 2006).

Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within a molecule and how this influences its properties and reactivity. The crystal structure of related nitrobenzoate compounds reveals intramolecular and intermolecular hydrogen bonding, indicating how such structural features could influence the behavior of ethyl 2-chloro-6-nitrobenzoate (Sonar et al., 2007).

Chemical Reactions and Properties

Ethyl 2-chloro-6-nitrobenzoate may undergo various chemical reactions, including nucleophilic substitution, due to the presence of the nitro group and the ester functional group. For example, reactions involving nitrobenzoate compounds with ethylene chlorohydrin highlight the reactivity of nitro groups in substitution reactions, providing insight into the types of chemical transformations ethyl 2-chloro-6-nitrobenzoate might undergo (Ambartsumova et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 2-chloro-6-nitrobenzoate, such as melting point, boiling point, and solubility, can be inferred from similar compounds. The detailed crystallographic study of related nitrobenzoate esters provides valuable information on the solid-state structure, which can affect solubility and melting points (Hughes & Trotter, 1971).

Scientific Research Applications

  • Functionalization of Nitrobenzo Compounds : Ethyl 2-chloro-6-nitrobenzoate is used in the synthesis of substituted ethanols and esters, employing the tetrakis(dimethylamino)ethylene (TDAE) methodology. This demonstrates its utility in creating various chemical derivatives (Amiri-Attou, Terme, & Vanelle, 2005).

  • Voltammetric Studies : Ethyl 2-chloro-6-nitrobenzoate has been used in cyclic voltammetric studies to understand the behavior of nitroaromatic compounds and their nitro radical anions. This is crucial for comprehending the chemical kinetics and properties of these compounds (Carbajo et al., 2000).

  • Crystallization and Molecular Structure Analysis : It is utilized in the crystallization and molecular structure analysis of various compounds. For example, studying the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate offers insights into molecular interactions and stability (Sonar et al., 2007).

  • Nonlinear Optical Properties : Ethyl 2-chloro-6-nitrobenzoate derivatives show potential in photonics due to their nonlinear optical properties. These properties make them suitable for applications in photonic devices (Nair et al., 2022).

  • Solvation and Reactivity Studies : The compound is used in the study of solvation and nucleophilic reactivity, which are essential for understanding chemical reactions in different solvent conditions (Kondo et al., 2002).

  • Catalysis in Esterification : Ethyl 2-chloro-6-nitrobenzoate is also studied in the context of catalysis, particularly in the esterification of nitrobenzoic acid. This demonstrates its importance in synthetic chemistry (Hong-ze, 2013).

Safety And Hazards

According to the Safety Data Sheets, if Ethyl 2-chloro-6-nitrobenzoate is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

ethyl 2-chloro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVPOQALVJHYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569882
Record name Ethyl 2-chloro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-nitrobenzoate

CAS RN

172217-16-2
Record name Ethyl 2-chloro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y MURAKAMI, T WATANABE, T OTSUKA… - Chemical and …, 1995 - jstage.jst.go.jp
… The third one was prepared starting from ethyl 2—chloro—6—nitrobenzoate (20). The nitro compound (20) was treated with titanium trichloride to give the aniline (21), which was …
Number of citations: 5 www.jstage.jst.go.jp

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